Home > Products > Screening Compounds P124776 > Corticotropin-releasing factor (human)
Corticotropin-releasing factor (human) -

Corticotropin-releasing factor (human)

Catalog Number: EVT-8196640
CAS Number:
Molecular Formula: C208H344N60O63S2
Molecular Weight: 4757 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Corticotropin-releasing factor, also known as corticotropin-releasing hormone, is a peptide hormone that plays a crucial role in the body's response to stress. It is primarily produced in the paraventricular nucleus of the hypothalamus and is pivotal in regulating the hypothalamic-pituitary-adrenal axis. This hormone stimulates the secretion of adrenocorticotropic hormone from the anterior pituitary gland, which in turn promotes cortisol release from the adrenal glands. Corticotropin-releasing factor consists of 41 amino acids and has a molecular weight of approximately 4758 Da .

Source and Classification

Corticotropin-releasing factor was first isolated from ovine hypothalamus by Vale et al. in 1981. It is classified as a neuropeptide and belongs to the corticotropin-releasing factor family. In humans, it is encoded by the CRH gene located on chromosome 8 . The peptide is synthesized not only in the hypothalamus but also in various peripheral tissues, including T lymphocytes and the placenta, indicating its diverse physiological roles beyond stress response .

Synthesis Analysis

Methods and Technical Details

Corticotropin-releasing factor is synthesized as part of a larger precursor molecule known as prepro-corticotropin-releasing factor, which contains 196 amino acids. This precursor undergoes post-translational modifications to yield the active 41-amino acid peptide. The synthesis occurs primarily in neurosecretory cells of the hypothalamus, where it is packaged into secretory granules and released into the bloodstream in response to stress stimuli .

The methods for synthesizing recombinant corticotropin-releasing factor involve techniques such as solid-phase peptide synthesis or expression in bacterial or mammalian cell systems, allowing for high yields and purity suitable for research and therapeutic applications .

Molecular Structure Analysis

Structure and Data

The molecular structure of corticotropin-releasing factor consists of a linear sequence of 41 amino acids. The full sequence is:

SQEPPISLDLTFHLLREVLEMTKADQLAQQAHSNRKLLDIA\text{SQEPPISLDLTFHLLREVLEMTKADQLAQQAHSNRKLLDIA}

This sequence exhibits significant conservation across species, with human and rat corticotropin-releasing factor being identical at the amino acid level . The peptide's three-dimensional structure has been studied using techniques like nuclear magnetic resonance spectroscopy, which reveals its conformational flexibility essential for receptor binding and activity.

Chemical Reactions Analysis

Reactions and Technical Details

Corticotropin-releasing factor primarily interacts with specific receptors known as corticotropin-releasing hormone receptors type 1 and type 2. Upon binding to these receptors on target cells, it triggers a cascade of intracellular signaling pathways that lead to various physiological responses, including the release of adrenocorticotropic hormone from the anterior pituitary . The activation of these receptors can influence gene expression related to stress responses, metabolism, and immune function.

Mechanism of Action

Process and Data

The mechanism of action of corticotropin-releasing factor involves its release into the hypothalamo-hypophyseal portal system, where it reaches the anterior pituitary gland. Here, it binds to corticotropin-releasing hormone receptor type 1 on corticotrope cells, stimulating them to secrete adrenocorticotropic hormone into circulation. This hormone then acts on adrenal cortex cells to promote cortisol synthesis and release . Cortisol plays a vital role in mediating stress responses by modulating metabolism, immune function, and behavioral changes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Corticotropin-releasing factor is a hydrophilic peptide with a molecular weight of approximately 4758 Da. It has an isoelectric point around 9.0, indicating it carries a net positive charge at physiological pH levels. Its solubility in water is high due to its polar amino acid composition. The peptide exhibits stability under acidic conditions but can be sensitive to enzymatic degradation by peptidases .

Applications

Scientific Uses

Corticotropin-releasing factor has several scientific applications, particularly in neuroendocrine research. It is used extensively in studies related to stress physiology, anxiety disorders, depression, and neurodegenerative diseases such as Alzheimer's disease. Additionally, it serves as a biomarker for stress-related disorders due to its involvement in the hypothalamic-pituitary-adrenal axis . Research has also explored its potential therapeutic roles in modulating stress responses and protecting neurons against damage from amyloid-beta peptides associated with Alzheimer's disease .

Neurobiological Underpinnings of CRF Signaling

Hypothalamic-Pituitary-Adrenal Axis Modulation

Corticotropin-Releasing Factor serves as the primary hypothalamic initiator of the neuroendocrine stress response. Synthesized in the paraventricular nucleus of the hypothalamus, Corticotropin-Releasing Factor is released into the hypophyseal portal system upon stress exposure. This facilitates the binding of Corticotropin-Releasing Factor to Corticotropin-Releasing Factor receptor type 1 on anterior pituitary corticotrophs, triggering adrenocorticotropic hormone release into systemic circulation [7] [9]. Adrenocorticotropic hormone subsequently stimulates adrenal glucocorticoid synthesis (cortisol in humans, corticosterone in rodents), which coordinates systemic adaptations to stressors. Glucocorticoids complete the negative feedback loop by binding to glucocorticoid receptors in the hypothalamus and pituitary, suppressing further Corticotropin-Releasing Factor and adrenocorticotropic hormone release under homeostasis [9].

Table 1: Molecular Components of Hypothalamic-Pituitary-Adrenal Axis Regulation

ComponentLocationFunctionRegulatory Mechanism
Corticotropin-Releasing FactorHypothalamic paraventricular nucleusInitiate adrenocorticotropic hormone secretionReleased in response to neural/immune stressors
Corticotropin-Releasing Factor receptor type 1Anterior pituitary corticotrophsG-protein coupled receptor for Corticotropin-Releasing FactorActivation increases intracellular cAMP and adrenocorticotropic hormone transcription
Glucocorticoid receptorsWidespread (hypothalamus, pituitary, hippocampus)Suppress hypothalamic-pituitary-adrenal axis activityCortisol/corticosterone binding inhibits Corticotropin-Releasing Factor gene expression
Serum glucocorticoidsSystemic circulationMetabolic/immune adaptation to stressNegative feedback at pituitary/hypothalamic levels

Molecular analyses reveal that chronic stress induces hypothalamic-pituitary-adrenal axis hyperactivity through multiple mechanisms: increased Corticotropin-Releasing Factor gene transcription in the paraventricular nucleus, reduced glucocorticoid receptor expression in feedback regions (hippocampus, prefrontal cortex), and altered Corticotropin-Releasing Factor receptor type 1 signaling efficiency. Persistent glucocorticoid elevation downregulates hippocampal glucocorticoid receptors, impairing feedback inhibition and creating a pathological cycle of hypothalamic-pituitary-adrenal axis hyperactivity observed in stress-related disorders [8] [9]. Additionally, stress-induced upregulation of downstream effectors like serum/glucocorticoid-regulated kinase 1 and FK506-binding protein 51 in hypothalamic neurons potentiates Corticotropin-Releasing Factor release and glucocorticoid resistance, further amplifying axis activity [8].

Extra-Hypothalamic Corticotropin-Releasing Factor Pathways in Stress Integration

Beyond hypothalamic-pituitary-adrenal axis regulation, Corticotropin-Releasing Factor neurons are distributed throughout limbic and brainstem regions where they function as neuromodulators independent of endocrine effects. The central extended amygdala (including the central nucleus of the amygdala and bed nucleus of the stria terminalis) contains dense Corticotropin-Releasing Factor-expressing neurons that project to brainstem autonomic nuclei and basal forebrain regions [4] [7]. These circuits process threat-related sensory information and generate anxiety-like behavioral responses. Corticotropin-Releasing Factor receptor type 1 predominates in these regions, with Corticotropin-Releasing Factor binding initiating Gαs-mediated cyclic adenosine monophosphate/protein kinase A signaling that enhances neuronal excitability [8].

The cerebellum harbors Corticotropin-Releasing Factor in climbing and mossy fibers originating from the inferior olivary nucleus. Experimental evidence demonstrates that cerebellar Corticotropin-Releasing Factor infusion enhances motor learning on rotarod tests by facilitating long-term depression at parallel fiber-Purkinje cell synapses, a form of synaptic plasticity critical for motor coordination. Conversely, Corticotropin-Releasing Factor receptor antagonism impairs this plasticity and motor performance [5].

Table 2: Key Extra-Hypothalamic Corticotropin-Releasing Factor Pathways

Neural PathwayFunctionReceptor InvolvementBehavioral Outcome
Bed nucleus of stria terminalis to ventral tegmental areaIntegrates stress/reward signalsCorticotropin-Releasing Factor receptor type 1Modulates drug-seeking and anxiety
Central amygdala to locus coeruleusActivates noradrenergic systemsCorticotropin-Releasing Factor receptor type 1Increases arousal and vigilance
Inferior olive to cerebellar cortexRegulates motor learningCorticotropin-Releasing Factor receptor type 1Facilitates long-term depression and motor adaptation
Prefrontal cortex to amygdalaTop-down stress regulationCorticotropin-Releasing Factor receptor type 1/Corticotropin-Releasing Factor receptor type 2Modulates emotional control

Region-specific differences exist in Corticotropin-Releasing Factor signaling outcomes. In the locus coeruleus, Corticotropin-Releasing Factor activates extracellular signal-regulated kinase/mitogen-activated protein kinase pathways through exchange protein activated by cyclic adenosine monophosphate, not protein kinase A. This pathway potentiates brain-derived neurotrophic factor–tyrosine receptor kinase B signaling, influencing noradrenergic neuronal plasticity implicated in hyperarousal states [8]. Conversely, prefrontal cortical Corticotropin-Releasing Factor receptor type 1 activation reduces dendritic complexity and spine density when persistently stimulated, contributing to impaired executive function during chronic stress [6] [8].

Corticotropin-Releasing Factor Circuitry in Autonomic and Behavioral Stress Responses

Corticotropin-Releasing Factor coordinates somatic stress responses through specific neural circuits. The bed nucleus of stria terminalis receives dense Corticotropin-Releasing Factor projections and houses Corticotropin-Releasing Factor receptor type 1-expressing neurons that synapse onto brainstem autonomic nuclei. Optogenetic activation of bed nucleus of stria terminalis Corticotropin-Releasing Factor neurons increases heart rate, blood pressure, and respiratory rate via sympathetic nervous system activation [4]. This pathway is sensitized in alcohol-dependent rats, where norepinephrine release in the bed nucleus of stria terminalis potentiates Corticotropin-Releasing Factor signaling through α1-adrenergic receptors, creating a feedforward loop that escalates autonomic hyperreactivity during withdrawal [4] [7].

Behaviorally, central Corticotropin-Releasing Factor administration produces dose-dependent anxiogenic effects. Site-specific studies reveal that amygdala Corticotropin-Releasing Factor infusion reduces exploratory behavior in open field tests and increases avoidance in elevated plus mazes, whereas bed nucleus of stria terminalis Corticotropin-Releasing Factor induces sustained anxiety-like states persisting beyond stressor termination [4]. In addiction models, extended amygdala Corticotropin-Releasing Factor drives compulsive drug-seeking during abstinence through negative reinforcement mechanisms—animals learn to self-administer drugs to alleviate Corticotropin-Releasing Factor-induced dysphoria [1] [7].

Table 3: Autonomic and Behavioral Effects of Corticotropin-Releasing Factor Circuit Activation

Circuit ElementAutonomic EffectBehavioral ConsequencePathological Association
Bed nucleus of stria terminalis to nucleus tractus solitariusIncreased cardiovascular toneSustained anxietyStress-induced hypertension
Central amygdala to parabrachial nucleusAltered respiratory patterningFreezing responsePanic disorders
Paraventricular hypothalamus to dorsal motor vagusReduced gastrointestinal motilityAppetite suppressionAnorexia nervosa
Locus coeruleus to prefrontal cortexEnhanced arousalHypervigilancePost-traumatic stress disorder

Molecular adaptations in these circuits underlie stress-related pathologies. Chronic variable stress increases Corticotropin-Releasing Factor and Corticotropin-Releasing Factor receptor type 1 expression in the central amygdala while decreasing Corticotropin-Releasing Factor tissue content due to sustained release and depletion. This neuroplasticity correlates with escalated anxiety-like behaviors and altered coping strategies in forced swim tests [7] [8]. Additionally, polymorphisms in the Corticotropin-Releasing Factor receptor type 1 gene (e.g., rs110402, rs242924) interact with early-life stress to predict amygdala hyperreactivity and depression risk in human studies [8].

Corticotropin-Releasing Factor-Binding Protein Dynamics in Bioavailability Regulation

The Corticotropin-Releasing Factor-binding protein is a 37-kDa glycoprotein that modulates Corticotropin-Releasing Factor bioavailability through high-affinity ligand sequestration. Human Corticotropin-Releasing Factor-binding protein binds human Corticotropin-Releasing Factor with subnanomolar affinity (Kᵢ ≈ 0.2 nM), exceeding Corticotropin-Releasing Factor receptor affinity [10]. Structural analyses reveal that Corticotropin-Releasing Factor-binding protein dimerizes upon ligand binding, forming a complex that clears Corticotropin-Releasing Factor from circulation and prevents receptor activation [2] [10]. During pregnancy, Corticotropin-Releasing Factor-binding protein protects maternal pituitary corticotrophs from high placental Corticotropin-Releasing Factor exposure, maintaining hypothalamic-pituitary-adrenal axis homeostasis [10].

In the brain, Corticotropin-Releasing Factor-binding protein exhibits region-specific expression patterns that influence local Corticotropin-Releasing Factor signaling. The cerebral cortex and subcortical limbic structures (amygdala, bed nucleus of stria terminalis) show high Corticotropin-Releasing Factor-binding protein expression, where it colocalizes with Corticotropin-Releasing Factor and its receptors at synaptic terminals [10]. Experimental evidence demonstrates that Corticotropin-Releasing Factor-binding protein limits Corticotropin-Releasing Factor receptor type 1 overstimulation during stress: mice with Corticotropin-Releasing Factor-binding protein haploinsufficiency exhibit heightened anxiety-like behavior and hypothalamic-pituitary-adrenal axis activation following mild stressors [6].

Table 4: Regulatory Mechanisms of Corticotropin-Releasing Factor-Binding Protein

Regulatory MechanismFunctional ConsequencePathological Significance
Ligand sequestration (Corticotropin-Releasing Factor, urocortin 1)Reduces free Corticotropin-Releasing Factor bioavailabilityPregnancy: protects pituitary from placental Corticotropin-Releasing Factor
Dimerization after Corticotropin-Releasing Factor bindingAccelerates plasma clearanceAlzheimer disease: reduced clearance in cortex
Tissue-specific expression (CNS vs. periphery)Region-dependent modulation of Corticotropin-Releasing Factor signalingStress disorders: altered limbic Corticotropin-Releasing Factor-binding protein expression
Estrogen-dependent expressionHigher expression in femalesGender disparity in anxiety/depression prevalence

Corticotropin-Releasing Factor-binding protein also exhibits isoform-specific receptor interactions. Recent molecular modeling studies demonstrate that Corticotropin-Releasing Factor-binding protein physically interacts with the α-isoform of Corticotropin-Releasing Factor receptor type 2 in the ventral tegmental area, increasing receptor membrane localization and signaling efficiency. This interaction facilitates stress-induced reinstatement of drug-seeking behavior in animal models [2]. In Alzheimer disease pathology, reduced cortical Corticotropin-Releasing Factor-binding protein expression coincides with increased free Corticotropin-Releasing Factor levels, contributing to stress pathway hyperactivation observed in patients [6]. Therapeutic strategies targeting Corticotropin-Releasing Factor-binding protein include Corticotropin-Releasing Factor (6-33) and Corticotropin-Releasing Factor (9-33) fragments that displace Corticotropin-Releasing Factor from Corticotropin-Releasing Factor-binding protein, increasing free Corticotropin-Releasing Factor levels in conditions characterized by Corticotropin-Releasing Factor deficiency [10].

Properties

Product Name

Corticotropin-releasing factor (human)

IUPAC Name

5-[[5-amino-1-[[1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[[1-[[6-amino-1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoic acid

Molecular Formula

C208H344N60O63S2

Molecular Weight

4757 g/mol

InChI

InChI=1S/C208H344N60O63S2/c1-30-106(20)161(165(215)291)263-202(328)163(108(22)32-3)264-184(310)129(58-67-157(285)286)243-182(308)131(70-78-333-29)246-187(313)134(80-99(6)7)250-176(302)118(45-36-37-71-209)237-174(300)120(47-39-73-225-207(218)219)239-194(320)143(89-152(214)276)256-197(323)145(94-270)260-193(319)141(87-115-91-222-96-227-115)248-169(295)112(26)230-172(298)122(51-60-149(211)273)240-177(303)123(52-61-150(212)274)234-168(294)111(25)232-185(311)133(79-98(4)5)249-181(307)124(53-62-151(213)275)241-178(304)125(54-63-153(277)278)235-167(293)110(24)229-171(297)119(46-38-72-224-206(216)217)233-166(292)109(23)231-173(299)130(69-77-332-28)245-179(305)127(56-65-155(281)282)244-188(314)138(84-103(14)15)258-200(326)160(105(18)19)262-183(309)128(57-66-156(283)284)242-175(301)121(48-40-74-226-208(220)221)238-186(312)135(81-100(8)9)251-189(315)136(82-101(10)11)252-192(318)142(88-116-92-223-97-228-116)255-191(317)140(86-114-43-34-33-35-44-114)259-203(329)164(113(27)272)266-196(322)139(85-104(16)17)253-195(321)144(90-159(289)290)257-190(316)137(83-102(12)13)254-198(324)146(95-271)261-201(327)162(107(21)31-2)265-199(325)147-49-41-75-267(147)205(331)148-50-42-76-268(148)204(330)132(59-68-158(287)288)247-180(306)126(55-64-154(279)280)236-170(296)117(210)93-269/h33-35,43-44,91-92,96-113,117-148,160-164,269-272H,30-32,36-42,45-90,93-95,209-210H2,1-29H3,(H2,211,273)(H2,212,274)(H2,213,275)(H2,214,276)(H2,215,291)(H,222,227)(H,223,228)(H,229,297)(H,230,298)(H,231,299)(H,232,311)(H,233,292)(H,234,294)(H,235,293)(H,236,296)(H,237,300)(H,238,312)(H,239,320)(H,240,303)(H,241,304)(H,242,301)(H,243,308)(H,244,314)(H,245,305)(H,246,313)(H,247,306)(H,248,295)(H,249,307)(H,250,302)(H,251,315)(H,252,318)(H,253,321)(H,254,324)(H,255,317)(H,256,323)(H,257,316)(H,258,326)(H,259,329)(H,260,319)(H,261,327)(H,262,309)(H,263,328)(H,264,310)(H,265,325)(H,266,322)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H4,216,217,224)(H4,218,219,225)(H4,220,221,226)

InChI Key

GBONBLHJMVUBSJ-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CNC=N1)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CNC=N1)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.